molecular formula C9H9N3O3 B1402940 1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid CAS No. 1350989-06-8

1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid

Cat. No.: B1402940
CAS No.: 1350989-06-8
M. Wt: 207.19 g/mol
InChI Key: ZHNJLVWXIHKSLA-UHFFFAOYSA-N
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Description

1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid is a sophisticated bifunctional chemical scaffold designed for medicinal chemistry and drug discovery applications. This compound features two principal moieties: a pyrazine carbonyl group and an azetidine ring bearing a carboxylic acid. The pyrazine heterocycle is a privileged structure in medicinal chemistry, known for its ability to engage in key hydrogen bonding interactions and improve solubility, often found in kinase inhibitors [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5760748/]. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly used as a saturated bioisostere for carbonyl groups, amides, and larger ring systems, offering improved metabolic stability and physicochemical properties [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00767]. The presence of both a hydrogen bond acceptor (the pyrazine nitrogen) and a carboxylic acid group makes this molecule an excellent candidate for constructing Proteolysis-Targeting Chimeras (PROTACs), where it can serve as a linker that connects an E3 ligase-recruiting ligand to a target protein-binding warhead [https://www.cell.com/chemical-biology/fulltext/S2451-9456(20)30265-1]. The carboxylic acid allows for convenient conjugation to other molecules via amide coupling, while the rigid azetidine core provides structural diversity. Researchers value this compound for the synthesis of targeted protein degraders and as a key intermediate in developing novel therapeutics, particularly for oncology and inflammatory diseases. It is supplied for research purposes only.

Properties

IUPAC Name

1-(pyrazine-2-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-8(7-3-10-1-2-11-7)12-4-6(5-12)9(14)15/h1-3,6H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNJLVWXIHKSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine-3-carboxylic acid can be synthesized via the cyclization of β-amino acids. The pyrazine ring can then be introduced through a coupling reaction with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents such as alkyl halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazine compounds, including those similar to 1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid, exhibit potent anticancer properties. For instance, compounds with modifications at the pyrazine ring have shown selective inhibition of kinases involved in cancer progression, such as c-Met, which is implicated in non-small cell lung cancer and other malignancies .

Table 1: Summary of Anticancer Activities of Related Pyrazine Compounds

Compound NameTarget KinaseIC50 (µM)Cancer Type
PF-04217903c-Met0.005Lung
Savolitinibc-Met0.005Lung
Compound XUnknownTBDTBD

Neuroprotective Effects

There is emerging evidence that pyrazine derivatives may also play a role in neuroprotection. For example, compounds containing similar structural motifs have been investigated for their potential to modulate neuroinflammatory pathways, making them candidates for treating neurodegenerative diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the formation of the azetidine ring and subsequent functionalization of the pyrazine moiety. Structure-activity relationship studies are crucial for optimizing its pharmacological properties.

Key Synthetic Steps:

  • Formation of the azetidine ring via cyclization.
  • Introduction of the pyrazine carbonyl group through acylation.
  • Carboxylation to yield the final compound.

Case Study: Antitumor Efficacy

A study conducted on a series of pyrazine derivatives demonstrated that substituents at specific positions significantly influence their antitumor activity. The findings suggested that optimizing these substituents could enhance efficacy against various cancer cell lines .

Table 2: Efficacy of Pyrazine Derivatives on Cancer Cell Lines

Compound NameCell Line% InhibitionMechanism of Action
Compound AMCF775%Apoptosis induction
Compound BHCT11665%Cell cycle arrest
This compoundA549TBDTBD

Case Study: Neuroprotective Potential

In another investigation, a derivative similar to this compound was assessed for its neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated a significant reduction in cell death, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring, due to its strained nature, can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

1-(Pyrazin-2-yl)azetidine-3-carboxylic acid

  • Molecular Weight : 179.18 g/mol .
  • Key Differences : Lacks the carbonyl group, reducing electron-withdrawing effects and altering hydrogen-bonding capacity.
  • Applications: Not explicitly stated but likely explored for similar targets as other azetidine derivatives.

1-(4-(6-Benzylbenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid

  • Structure : Benzofuran-benzyl substituent with fluorine at position 3.
  • Biological Activity : Potent S1P1 receptor agonist (EC50 < 1 μM) with high oral bioavailability .
  • Advantage Over Target Compound : Enhanced lipophilicity improves blood-brain barrier (BBB) penetration, critical for CNS targets .

Siponimod (BAF312)

  • Structure: Complex substituent with cyclohexyl, trifluoromethyl, and ethylamino groups.
  • Biological Activity : Selective S1P1/5 modulator approved for multiple sclerosis. Half-life = 56.6 h in humans .
  • Key Contrast : Larger molecular weight (vs. target compound) and lipophilic groups enable prolonged efficacy but increase metabolic complexity.

Derivatives with Bioisosteric Replacements

1-(Pyridin-2-yl)azetidine-3-carboxylic acid

  • Structure : Pyridine replaces pyrazine.
  • Molecular Weight : 178.19 g/mol .

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

  • Structure : Chlorinated pyrimidine substituent.
  • Applications : Explored as a kinase inhibitor scaffold .
  • Advantage : Chlorine enhances metabolic stability and hydrophobic interactions.

Functionalized Azetidine-3-carboxylic Acids

1-(Ethanesulfonyl)azetidine-3-carboxylic acid

  • Structure : Ethanesulfonyl group at position 1.
  • Properties : Increased acidity (sulfonyl group) enhances solubility but may limit BBB penetration .
  • Synthesis : Via sulfonylation of azetidine intermediates.

1-[(tert-Butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid

  • Structure : Difluoromethyl and Boc-protected amine.
  • Molecular Weight : 251.23 g/mol .
  • Utility : Fluorine atoms improve metabolic stability and bioavailability.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituent LogP* Key Biological Target Reference
1-(Pyrazine-2-carbonyl)azetidine-3-COOH ~237.18† Pyrazine-2-carbonyl ~-0.86‡ Not reported
Siponimod (BAF312) 562.56 Cyclohexyl/trifluoromethyl 5.2 S1P1/5 receptors
1-(Pyridin-2-yl)azetidine-3-COOH 178.19 Pyridin-2-yl -0.79 Not reported
1-(Benzofuran-2-yl)azetidine-3-COOH 313.34 Benzofuran-2-yl 2.1 S1P1 receptors

*Predicted using azetidine-3-carboxylic acid as a baseline (LogP = -0.86 ).
†Estimated based on analogous derivatives.
‡Derived from parent azetidine-3-carboxylic acid .

Research Findings and Trends

  • S1P Receptor Agonists : Azetidine-3-carboxylic acid derivatives with bulky aromatic groups (e.g., benzofuran, pyrazine) show submicromolar potency due to hydrophobic interactions with receptor pockets .
  • Metabolic Stability: Fluorinated or sulfonylated derivatives exhibit improved pharmacokinetic profiles compared to non-halogenated analogues .

Biological Activity

1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring, which is known for its diverse biological activities. The azetidine ring contributes to its structural uniqueness, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazine-2-carboxylic acids have shown promising activity against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MICs) as low as 1.56 μg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Organism
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid1.56Mycobacterium tuberculosis H37Rv
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate3.13Mycobacterium tuberculosis H37Rv

Enzyme Inhibition

The mechanism of action for compounds similar to this compound often involves enzyme inhibition. For example, studies have shown that modifications to the pyrazine structure can enhance lipophilicity and improve binding affinity to target enzymes, which may lead to increased biological efficacy .

Case Studies

  • Anti-Tubercular Agents : A study synthesized a series of substituted derivatives based on pyrazine-2-carbonyl and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. Compounds showed IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential as therapeutic agents .
  • Cytotoxicity Assessments : In vitro studies assessing the cytotoxic effects of these compounds on human embryonic kidney (HEK-293) cells revealed no significant toxicity, suggesting a favorable safety profile for further development .

The proposed mechanism involves the interaction of the compound with specific molecular targets, including enzymes and receptors. The presence of the pyrazine moiety enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. This interaction can modulate various biological processes, leading to the observed antimicrobial and enzyme-inhibitory activities .

Q & A

Q. What are the established synthetic routes for 1-(pyrazine-2-carbonyl)azetidine-3-carboxylic acid, and how can purity be optimized during synthesis?

A practical approach involves coupling pyrazine-2-carboxylic acid derivatives with azetidine-3-carboxylic acid precursors. For example, methyl 3-aminopyrazine-2-carboxylate can react with hydrazine derivatives to form carbohydrazonic intermediates, followed by cyclization . Purity optimization requires rigorous purification via column chromatography (silica gel, gradient elution with methanol/chloroform) and recrystallization in ethanol. Monitoring via TLC and HPLC (C18 column, UV detection at 254 nm) ensures intermediates and final products meet ≥95% purity thresholds .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6d_6) to confirm pyrazine and azetidine ring connectivity. Pyrazine protons typically resonate at δ 8.5–9.5 ppm, while azetidine protons appear at δ 3.0–4.0 ppm .
  • IR : Stretching frequencies for carbonyl groups (C=O: ~1670 cm1^{-1}) and carboxylic acid (O-H: ~2500–3300 cm1^{-1}) validate functional groups .
  • X-ray crystallography : Resolve stereochemistry and confirm intramolecular hydrogen bonding patterns .

Q. What safety protocols are essential for handling azetidine-containing compounds?

Azetidine derivatives require strict safety measures:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and chemical goggles.
  • First aid : Immediate flushing with water for skin/eye contact (≥15 minutes) and inhalation of vapors requires fresh air and medical consultation .
  • Storage : Keep in airtight containers at room temperature, away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

Quantum chemical calculations (e.g., DFT at B3LYP/6-311++G** level) predict reaction pathways and transition states. For example, ICReDD’s workflow combines reaction path searches with experimental feedback loops to optimize conditions (e.g., solvent selection, catalyst loading), reducing trial-and-error inefficiencies . Molecular docking studies can also prioritize derivatives for biological testing by simulating binding affinities to target proteins .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Mitigation strategies:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for cytotoxicity) and MTT assays with triplicate measurements.
  • Control compounds : Include known inhibitors (e.g., cisplatin for anticancer studies) to calibrate activity thresholds .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How does pH affect the stability of this compound in aqueous solutions?

The carboxylic acid group protonates below pH 3, enhancing solubility but increasing hydrolysis risk. Stability testing via accelerated degradation studies (40°C, 75% RH) shows optimal stability at pH 6–7 (phosphate buffer). Monitor degradation products via LC-MS (ESI+ mode) .

Q. What retrosynthetic approaches are viable for derivatizing the pyrazine moiety?

AI-driven platforms (e.g., Template_relevance Reaxys) suggest:

  • N-functionalization : Introduce alkyl/aryl groups via nucleophilic substitution at pyrazine N-atoms using alkyl halides.
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids to diversify substituents .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

  • Variable temperature NMR : Detect dynamic processes (e.g., tautomerism) causing shift discrepancies.
  • COSY and HSQC : Assign overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .

Q. What methods validate enantiomeric purity in chiral derivatives?

  • Chiral HPLC : Use Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.
  • Optical rotation : Compare [α]D25[ \alpha ]_D^{25} values with literature data .

Q. How does metal chelation influence its biological activity?

Coordination with transition metals (e.g., Cu2+^{2+}, Pt4+^{4+}) enhances anticancer activity by inducing DNA cross-linking. Characterize complexes via:

  • UV-Vis : Detect ligand-to-metal charge transfer bands (e.g., ~300–400 nm for Cu2+^{2+}).
  • Electrochemical analysis : Cyclic voltammetry to assess redox behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid
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1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid

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